molecular formula C12H9NO4S B11992194 methyl 4-[(Z)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]benzoate

methyl 4-[(Z)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]benzoate

Cat. No.: B11992194
M. Wt: 263.27 g/mol
InChI Key: VVYFDUGNDSIVAM-TWGQIWQCSA-N
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Description

Methyl 4-[(Z)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]benzoate is a synthetic organic compound characterized by its unique thiazolidine ring structure. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-[(Z)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]benzoate typically involves the reaction of 4-formylbenzoic acid with thiazolidine-2,4-dione under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a suitable solvent like ethanol. The reaction mixture is heated to reflux, allowing the formation of the desired product through a condensation reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with careful control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(Z)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazolidine ring to a more saturated form.

    Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Hydrolysis can be achieved using aqueous sodium hydroxide or hydrochloric acid.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Saturated thiazolidine derivatives.

    Substitution: 4-[(Z)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]benzoic acid.

Scientific Research Applications

Chemistry

In organic chemistry, methyl 4-[(Z)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]benzoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various synthetic pathways and the development of new reactions.

Biology and Medicine

This compound has shown potential biological activities, including antimicrobial and anti-inflammatory properties. It is studied for its ability to inhibit certain enzymes and pathways, making it a candidate for drug development.

Industry

In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its reactivity and functional groups make it valuable for creating polymers and other advanced materials.

Mechanism of Action

The biological activity of methyl 4-[(Z)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]benzoate is primarily due to its ability to interact with specific molecular targets. The thiazolidine ring can bind to enzymes and receptors, modulating their activity. This interaction can inhibit or activate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-[(2,4-dioxo-1,3-thiazolidin-3-yl)methyl]benzoate
  • 4-[(2,4-Dioxo-1,3-thiazolidin-5-ylidene)methyl]benzoic acid
  • Methyl 4-(5,5-dimethyl-1,3-dioxan-2-yl)benzoate

Uniqueness

Methyl 4-[(Z)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]benzoate is unique due to its specific Z-configuration and the presence of both ester and thiazolidine functional groups. This combination allows for a wide range of chemical reactivity and biological activity, distinguishing it from similar compounds.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique properties

Properties

Molecular Formula

C12H9NO4S

Molecular Weight

263.27 g/mol

IUPAC Name

methyl 4-[(Z)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]benzoate

InChI

InChI=1S/C12H9NO4S/c1-17-11(15)8-4-2-7(3-5-8)6-9-10(14)13-12(16)18-9/h2-6H,1H3,(H,13,14,16)/b9-6-

InChI Key

VVYFDUGNDSIVAM-TWGQIWQCSA-N

Isomeric SMILES

COC(=O)C1=CC=C(C=C1)/C=C\2/C(=O)NC(=O)S2

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C=C2C(=O)NC(=O)S2

Origin of Product

United States

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